3-Methyloxycarbonylphthalimide is a chemical compound with the molecular formula and a molecular weight of approximately 203.19 g/mol. This compound belongs to the class of phthalimides, which are derivatives of phthalic anhydride. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The methoxycarbonyl group in 3-Methyloxycarbonylphthalimide enhances its reactivity and potential utility in various chemical reactions.
3-Methyloxycarbonylphthalimide can be sourced from various chemical suppliers and is often utilized in research settings. It is classified under the category of organic compounds, specifically as an imide. The compound is characterized by its functional groups, which include a methoxy group and a carbonyl group attached to the nitrogen atom of the imide structure.
The synthesis of 3-Methyloxycarbonylphthalimide typically involves the reaction of phthalic anhydride with methanol in the presence of a suitable catalyst. This reaction can be performed under reflux conditions to ensure complete conversion.
The molecular structure of 3-Methyloxycarbonylphthalimide features a phthalimide core with a methoxycarbonyl substituent at the 3-position. The structural formula can be represented as follows:
3-Methyloxycarbonylphthalimide can undergo various chemical reactions typical of phthalimides:
The mechanism of action for reactions involving 3-Methyloxycarbonylphthalimide typically involves:
3-Methyloxycarbonylphthalimide has several scientific uses:
The phthalimide scaffold—a bicyclic aromatic heterocycle characterized by two carbonyl groups flanking a nitrogen atom—has evolved significantly from its early industrial applications to become a cornerstone of rational drug design. Initial interest emerged from the serendipitous discovery of N-phthaloylglutamine (thalidomide) in the 1950s as a sedative, though its teratogenicity led to intense scrutiny of phthalimide derivatives. Subsequent research revealed that the glutarimide moiety, not the phthalimide ring, was primarily responsible for thalidomide's adverse effects [3]. This pivotal finding redirected efforts toward structurally optimized phthalimides with improved safety and efficacy.
The late 20th century witnessed strategic modifications to the phthalimide core, enhancing its pharmacological utility. For example, the immunomodulatory drug lenalidomide—a 4-amino-glutarimide-substituted phthalimide—retained anti-inflammatory properties while mitigating toxicity. Similarly, N-hydroxyphthalimide derivatives demonstrated potent tumor necrosis factor-alpha (TNF-α) inhibition, exemplified by LASSBio-468, a clinical candidate for septic shock and sickle cell disease [3]. These innovations underscored the phthalimide ring’s versatility as a privileged scaffold capable of conferring:
Table 1: Evolution of Key Phthalimide-Based Therapeutics
| Compound | Structural Features | Therapeutic Application | Year Advanced |
|---|---|---|---|
| Thalidomide | Unsubstituted phthalimide | Sedative (withdrawn) | 1950s |
| Lenalidomide | 4-Amino-glutarimide substitution | Multiple myeloma | 2005 |
| LASSBio-468 | N-Sulfonylpiperazine appendage | TNF-α inhibition | 2000s |
| 3-Methyloxycarbonylphthalimide | Ester at C3 position | Synthetic intermediate | 2010s |
The introduction of ester functionalities, such as the 3-methyloxycarbonyl group, represented a deliberate shift toward modular phthalimide derivatives. Unlike traditional N-alkyl/aryl modifications, C3-substituted phthalimides like 3-methyloxycarbonylphthalimide enabled precise steric and electronic tuning. This innovation facilitated their use as intermediates for protease inhibitors, kinase modulators, and antimicrobial agents [2] [5]. The ester group’s hydrolytic stability under physiological conditions further positioned such derivatives as versatile building blocks for complex pharmacophores.
The 3-methyloxycarbonyl group (–COOCH₃) appended to the phthalimide nucleus confers distinct physicochemical and pharmacological advantages over unsubstituted analogs. As a moderate electron-withdrawing substituent, it polarizes the phthalimide ring system, enhancing:
This substituent’s strategic placement at the C3 position also imposes steric constraints that modulate binding to biological targets. In antimicrobial evaluations, phthalimide-1,2,3-triazole hybrids bearing the 3-methyloxycarbonyl group demonstrated broad-spectrum activity against Gram-positive pathogens (Staphylococcus aureus MIC: 3.12 µg/mL) and fungi (Candida albicans MIC: 6.25 µg/mL) [5]. Molecular docking studies attributed this potency to the ester group’s hydrogen bonding with topoisomerase II DNA gyrase B (binding energy: −9.2 kcal/mol) [5].
Table 2: Biological Activities of 3-Methyloxycarbonylphthalimide Hybrids
| Hybrid Structure | Target Pathogen/Enzyme | Key Activity Metric | Role of 3-Methyloxycarbonyl |
|---|---|---|---|
| Triazole-phthalimide | Escherichia coli DNA gyrase B | ΔG = −9.2 kcal/mol | Hydrogen bond acceptor |
| NSAID-phthalimide conjugate | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.8 µM | Enhanced membrane permeability |
| Sulfonamide-phthalimide | TNF-α production | ED₅₀ = 2.5 mg/kg | Stabilized binding conformation |
Biophysical studies further reveal that the methyl ester enhances aqueous solubility relative to alkyl-phthalimides (log P reduced by 0.5–1.2 units) while retaining sufficient lipophilicity for blood-brain barrier penetration [2]. This balance is critical for central nervous system-targeted agents, such as monoamine oxidase inhibitors derived from phthalimide scaffolds. In Passerini multicomponent reactions, the 3-methyloxycarbonyl group’s stability under acidic conditions (yields >90% in dichloromethane at 80°C) enables efficient synthesis of complex hybrids without ester hydrolysis [2]. Consequently, this substituent acts as a chemically robust handle for pharmacophore assembly.
Molecular hybridization—the covalent integration of two or more pharmacophores into a single entity—exploits 3-methyloxycarbonylphthalimide as a synthetically tractable platform. Its C3 ester serves as either a direct conjugation site or a spacer precursor via hydrolysis to carboxylic acid. Three hybridization paradigms exemplify its utility:
: The phthalimide ring acts as a bioisostere for other planar heterocycles. For instance, 3-methyloxycarbonylphthalimide was fused with 1,2,3-triazole to yield dual-acting antimicrobial agents. The synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") between 2-(prop-2-yn-1-yl)isoindoline-1,3-dione and azidoaryl precursors [5]. The resulting hybrids leverage the phthalimide’s TNF-α suppression and the triazole’s membrane-disruptive effects, exhibiting 4-fold greater potency than parent compounds against multidrug-resistant Staphylococcus aureus [5].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0